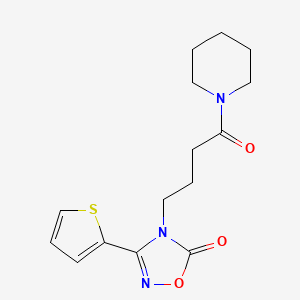![molecular formula C13H21N3O B6624764 N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B6624764.png)
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide acts as a selective inhibitor of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. By blocking the activity of this receptor, N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide can modulate a variety of physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, anxiety, and depression. It has also been investigated for its potential use in the treatment of cancer and inflammation. Additionally, N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to have significant effects on the central nervous system, including the modulation of dopamine release and the regulation of sleep.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has several advantages for use in lab experiments, including its high selectivity for the adenosine A2A receptor and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the potential for off-target effects.
Orientations Futures
There are several potential future directions for research on N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide, including the development of more potent and selective inhibitors of the adenosine A2A receptor, the investigation of its potential use in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide and to determine its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide involves several steps, starting with the reaction of 2-methyl-5-(3-methylbutyl)pyrazole with ethyl bromoacetate to form ethyl 2-methyl-5-(3-methylbutyl)pyrazole-3-carboxylate. This intermediate is then treated with lithium diisopropylamide to produce the corresponding lithium salt, which is subsequently reacted with cyclopropanecarboxylic acid chloride to form N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have significant effects on the central nervous system, including the modulation of pain, anxiety, and depression. Additionally, N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide has been investigated for its potential use in the treatment of cancer and inflammation.
Propriétés
IUPAC Name |
N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9(2)4-7-11-8-12(16(3)15-11)14-13(17)10-5-6-10/h8-10H,4-7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGUPBTVDSHDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN(C(=C1)NC(=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-aminopyridin-3-yl)methyl]-5-chloropyrimidin-4-amine](/img/structure/B6624681.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6624682.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B6624689.png)
![2-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6624691.png)
![1,2-dimethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]imidazole-4-sulfonamide](/img/structure/B6624695.png)
![2-bromo-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]furan-3-carboxamide](/img/structure/B6624711.png)
![N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide](/img/structure/B6624721.png)
![N-[3-[4-(dimethylamino)phenyl]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6624722.png)
![5-[[(3,5-Dimethyl-1-propylpyrazole-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6624725.png)
![(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6624733.png)

![3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid](/img/structure/B6624754.png)
![Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate](/img/structure/B6624762.png)
![3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6624768.png)